5-Bromo-2-methyl-L-phenylalanine
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Overview
Description
5-Bromo-2-methyl-L-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring. This compound has the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-L-phenylalanine typically involves the bromination of 2-methyl-L-phenylalanine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-L-phenylalanine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
5-Bromo-2-methyl-L-phenylalanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards these targets. This can lead to modulation of biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The parent compound without the bromine and methyl substitutions.
L-Tyrosine: Similar structure with a hydroxyl group instead of bromine.
L-Tryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness
5-Bromo-2-methyl-L-phenylalanine is unique due to the presence of both bromine and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. These modifications can enhance its utility in specific applications, such as targeted drug design and biochemical studies .
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-bromo-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
BCAFLSOPSHVVMA-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Br)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC(C(=O)O)N |
Origin of Product |
United States |
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